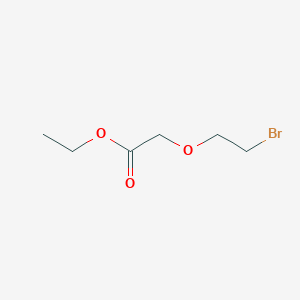![molecular formula C15H14O2 B6266716 4-[2-(4-methoxyphenyl)ethenyl]phenol CAS No. 65819-34-3](/img/no-structure.png)
4-[2-(4-methoxyphenyl)ethenyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(4-Methoxyphenyl)ethenyl]phenol is an organic compound with the molecular formula C15H14O2. It is characterized by the presence of a phenol group and a methoxy-substituted styrene moiety. This compound is known for its applications in various fields, including medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(4-methoxyphenyl)ethenyl]phenol typically involves the reaction of 4-methoxybenzaldehyde with phenol in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through a condensation mechanism, forming the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol or other reduced products.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced products.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
4-[2-(4-Methoxyphenyl)ethenyl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-[2-(4-methoxyphenyl)ethenyl]phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the methoxy-substituted styrene moiety can undergo various chemical transformations. These interactions and transformations contribute to the compound’s biological and chemical activities.
Comparaison Avec Des Composés Similaires
- 4-Methoxyphenethyl alcohol
- 4-Methoxyphenethyl isocyanate
- 4-(2-Methoxyethyl)phenol
Comparison: 4-[2-(4-Methoxyphenyl)ethenyl]phenol is unique due to its specific structural features, such as the combination of a phenol group and a methoxy-substituted styrene moiety. This combination imparts distinct chemical and biological properties, setting it apart from similar compounds. For example, while 4-methoxyphenethyl alcohol and 4-methoxyphenethyl isocyanate share the methoxyphenyl group, they differ in their functional groups and overall reactivity.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-[2-(4-methoxyphenyl)ethenyl]phenol involves the reaction of 4-methoxybenzaldehyde with phenylacetylene in the presence of a base to form 4-[2-(4-methoxyphenyl)ethenyl]benzaldehyde, which is then reduced to 4-[2-(4-methoxyphenyl)ethenyl]benzyl alcohol. The final step involves the oxidation of the alcohol to form the desired compound.", "Starting Materials": [ "4-methoxybenzaldehyde", "phenylacetylene", "base", "reducing agent", "oxidizing agent" ], "Reaction": [ "Step 1: 4-methoxybenzaldehyde is reacted with phenylacetylene in the presence of a base, such as potassium carbonate, to form 4-[2-(4-methoxyphenyl)ethenyl]benzaldehyde.", "Step 2: The aldehyde group in 4-[2-(4-methoxyphenyl)ethenyl]benzaldehyde is reduced to an alcohol group using a reducing agent, such as sodium borohydride, to form 4-[2-(4-methoxyphenyl)ethenyl]benzyl alcohol.", "Step 3: The alcohol group in 4-[2-(4-methoxyphenyl)ethenyl]benzyl alcohol is oxidized to a phenol group using an oxidizing agent, such as Jones reagent, to form 4-[2-(4-methoxyphenyl)ethenyl]phenol." ] } | |
Numéro CAS |
65819-34-3 |
Formule moléculaire |
C15H14O2 |
Poids moléculaire |
226.3 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



